3a-[3-(difluoromethoxy)phenyl]-2-hydroxy-3a,4-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one
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Overview
Description
3A-[3-(DIFLUOROMETHOXY)PHENYL]-2-HYDROXY-3A,4-DIHYDRO-1H-PYRROLO[1,2-A][1,3]BENZIMIDAZOL-1-ONE is a complex organic compound characterized by its unique structure, which includes a difluoromethoxy phenyl group and a pyrrolo[1,2-a][1,3]benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3A-[3-(DIFLUOROMETHOXY)PHENYL]-2-HYDROXY-3A,4-DIHYDRO-1H-PYRROLO[1,2-A][1,3]BENZIMIDAZOL-1-ONE typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Pyrrolo[1,2-a][1,3]benzimidazole Core: This can be achieved through a cyclization reaction involving an appropriate diamine and a suitable aldehyde or ketone under acidic conditions.
Introduction of the Difluoromethoxy Phenyl Group: This step often involves a nucleophilic substitution reaction where a difluoromethoxy phenyl halide reacts with the pyrrolo[1,2-a][1,3]benzimidazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3A-[3-(DIFLUOROMETHOXY)PHENYL]-2-HYDROXY-3A,4-DIHYDRO-1H-PYRROLO[1,2-A][1,3]BENZIMIDAZOL-1-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the difluoromethoxy phenyl group.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halides, nucleophiles, or electrophiles under conditions like heating or the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
3A-[3-(DIFLUOROMETHOXY)PHENYL]-2-HYDROXY-3A,4-DIHYDRO-1H-PYRROLO[1,2-A][1,3]BENZIMIDAZOL-1-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of 3A-[3-(DIFLUOROMETHOXY)PHENYL]-2-HYDROXY-3A,4-DIHYDRO-1H-PYRROLO[1,2-A][1,3]BENZIMIDAZOL-1-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-{2-[4-(DIFLUOROMETHOXY)PHENYL]-2-OXOETHYL}-3-(DIFLUOROMETHYL)-2-METHYL-3H-BENZIMIDAZOL-1-IUM BROMIDE
- 1-[3-(Difluoromethoxy)phenyl]ethanone
Uniqueness
3A-[3-(DIFLUOROMETHOXY)PHENYL]-2-HYDROXY-3A,4-DIHYDRO-1H-PYRROLO[1,2-A][1,3]BENZIMIDAZOL-1-ONE is unique due to its specific combination of a difluoromethoxy phenyl group and a pyrrolo[1,2-a][1,3]benzimidazole core. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C17H12F2N2O3 |
---|---|
Molecular Weight |
330.28 g/mol |
IUPAC Name |
3a-[3-(difluoromethoxy)phenyl]-2-hydroxy-4H-pyrrolo[1,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C17H12F2N2O3/c18-16(19)24-11-5-3-4-10(8-11)17-9-14(22)15(23)21(17)13-7-2-1-6-12(13)20-17/h1-9,16,20,22H |
InChI Key |
DKHAGUDNCMTGEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3(N2C(=O)C(=C3)O)C4=CC(=CC=C4)OC(F)F |
Origin of Product |
United States |
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